

desfluoro-atorvastatin chemical structure and properties

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Compound of Interest

Compound Name: *Desfluoro-atorvastatin*

Cat. No.: *B1670290*

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Desfluoro-atorvastatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfluoro-atorvastatin, also known as Atorvastatin Related Compound A, is a significant impurity and a structural analog of the widely prescribed hypercholesterolemia drug, Atorvastatin.[1][2] As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, the characterization of **desfluoro-atorvastatin** is crucial for quality control in the manufacturing of Atorvastatin and for understanding the structure-activity relationships within this class of drugs.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activity of **desfluoro-atorvastatin**.

Chemical Structure and Identification

Desfluoro-atorvastatin is structurally identical to atorvastatin, with the notable exception of the absence of a fluorine atom on the phenyl group at the 2-position of the pyrrole core.

Chemical Structure:

Caption: 2D Chemical Structure of **Desfluoro-atorvastatin**.

Identifier	Value
IUPAC Name	(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
CAS Number	43289-84-0 (Acid form) [4]
	433289-83-9 (Calcium salt) [2]
Molecular Formula	C ₃₃ H ₃₆ N ₂ O ₅ [5]
Molecular Weight	540.65 g/mol [5]
SMILES	CC(C)c1c(c(-c2ccccc2)c(-c3ccccc3)n1CC--INVALID-LINK--O)O">C@HO)C(=O)Nc4ccccc4
InChI	InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1

Physicochemical Properties

A summary of the known physicochemical properties of **desfluoro-atorvastatin** is presented below.

Property	Value	Source
Physical State	Off-white solid	[6]
Melting Point	>193 °C (decomposes) (Calcium salt)	[2]
Solubility	Soluble in Methanol and DMSO.	[2][6]
Storage	Long-term storage at 2-8 °C.[6] Stable for shipment at room temperature.[6]	

Synthesis and Purification

The total synthesis of **desfluoro-atorvastatin** calcium has been reported in the scientific literature. The general synthetic strategy involves several key reactions, including amination, condensation, a Michael-Stetter reaction, and a Paal-Knorr pyrrole synthesis, followed by deprotection steps. A detailed experimental protocol would be found in the referenced literature.

Purification of **desfluoro-atorvastatin** is typically achieved through chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC).[7] Recrystallization can also be employed as a purification method.

Characterization

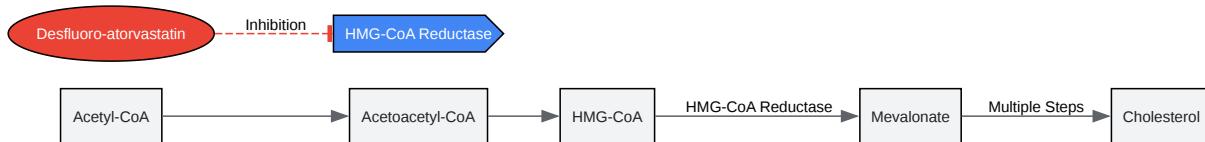
The structural confirmation and characterization of **desfluoro-atorvastatin** are accomplished using a combination of spectroscopic techniques.

Technique	Description
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom. Detailed spectral data would be available in the primary literature describing its synthesis.
Mass Spectrometry (MS)	Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC)	HPLC is a critical analytical tool for assessing the purity of desfluoro-atorvastatin and for its separation from atorvastatin and other related impurities.

Biological Activity

Mechanism of Action: HMG-CoA Reductase Inhibition

Desfluoro-atorvastatin, like its parent compound atorvastatin, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, **desfluoro-atorvastatin** reduces the endogenous production of cholesterol.



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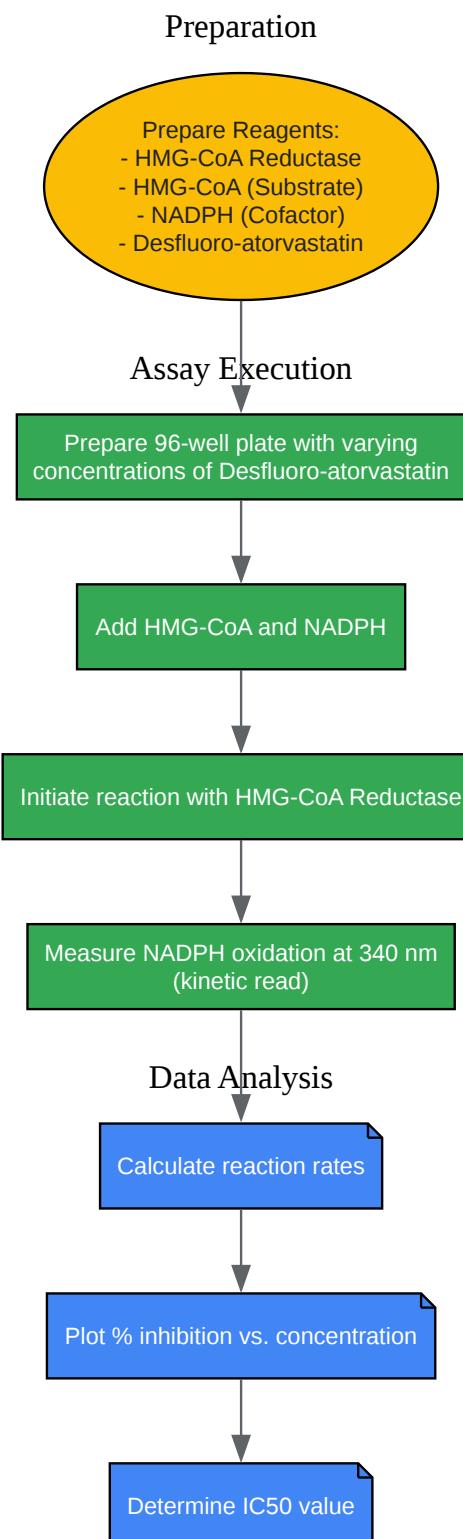
Caption: HMG-CoA Reductase Pathway and Inhibition by **Desfluoro-atorvastatin**.

Inhibitory Potency

While **desfluoro-atorvastatin** is known to be an inhibitor of HMG-CoA reductase, a specific IC₅₀ value (the half-maximal inhibitory concentration) is not readily available in the public domain literature. This is likely because, as an impurity, the primary focus of its analysis is on its detection and quantification for quality control of atorvastatin, rather than a detailed characterization of its own pharmacological potency. The inhibitory activity of atorvastatin's metabolites, however, has been shown to be comparable to the parent drug, suggesting that **desfluoro-atorvastatin** likely retains significant inhibitory activity.^[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **desfluoro-atorvastatin** are typically found within the primary scientific literature. Below is a generalized workflow for a key experiment: the in-vitro HMG-CoA reductase inhibition assay.

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